molecular formula C19H29ClO3 B12032514 Benzoic acid, 5-chloro-2-(dodecyloxy)- CAS No. 62176-20-9

Benzoic acid, 5-chloro-2-(dodecyloxy)-

Cat. No.: B12032514
CAS No.: 62176-20-9
M. Wt: 340.9 g/mol
InChI Key: YYMSSJDFJQWJHA-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-(dodecyloxy)- is a chemical compound with the molecular formula C19H29ClO3. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a dodecyloxy group. This compound is often used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(dodecyloxy)- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-(dodecyloxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Scientific Research Applications

Benzoic acid, 5-chloro-2-(dodecyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-(dodecyloxy)- involves its interaction with specific molecular targets. The chlorine and dodecyloxy groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-chloro-2-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics .

Biological Activity

Benzoic acid, 5-chloro-2-(dodecyloxy)- is a compound with a unique structure that combines a benzoic acid core with a chlorine atom at the 5-position and a dodecyloxy group at the 2-position. This configuration not only enhances its solubility in organic solvents but also contributes to its biological activity, making it a subject of interest in pharmaceutical and industrial applications.

  • Molecular Formula : C16H25ClO3
  • Molecular Weight : Approximately 348.89 g/mol
  • Structural Characteristics : The presence of the dodecyloxy side chain imparts hydrophobic properties, which can influence membrane permeability and bioactivity.

Biological Activity Overview

The biological activity of benzoic acid derivatives, including 5-chloro-2-(dodecyloxy)-, has been explored in various studies, highlighting their potential as antimicrobial agents and modulators of cellular processes.

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial activities. For instance, benzoic acid itself has demonstrated effectiveness against various bacteria and fungi. The incorporation of the dodecyloxy group may enhance these properties due to increased hydrophobicity, allowing better interaction with microbial membranes.

Compound Activity Target Organisms
Benzoic AcidAntibacterialStaphylococcus aureus, Escherichia coli
5-Chloro-2-(dodecyloxy)-Potentially AntimicrobialVarious pathogens (specific data needed)

The proposed mechanisms through which benzoic acid derivatives exert their biological effects include:

  • Membrane Disruption : The hydrophobic nature of the dodecyloxy group may facilitate the disruption of microbial membranes.
  • Inhibition of Enzymatic Activity : Some studies suggest that benzoic acid derivatives can inhibit key enzymes involved in microbial metabolism.
  • Modulation of Cellular Pathways : Research indicates that certain derivatives can activate proteolytic pathways, which are crucial for cellular homeostasis.

Case Studies and Research Findings

  • Study on Proteostasis Modulation :
    A study published in Nature indicated that benzoic acid derivatives isolated from Bjerkandera adusta promoted the activity of protein degradation systems in human cells. Specifically, compounds showed significant activation of the ubiquitin-proteasome pathway and autophagy-lysosome pathway (ALP), suggesting potential anti-aging properties and applications in cellular health .
  • Antimicrobial Testing :
    In another investigation focusing on antimicrobial efficacy, various benzoic acid derivatives were tested against common pathogens. Results indicated that modifications to the benzoic structure significantly influenced antimicrobial potency. The study emphasized that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment :
    Cytotoxicity assays conducted on Hep-G2 and A2058 cancer cell lines revealed that certain derivatives did not exhibit significant cytotoxic effects at tested concentrations, indicating a favorable safety profile for potential therapeutic applications .

Properties

CAS No.

62176-20-9

Molecular Formula

C19H29ClO3

Molecular Weight

340.9 g/mol

IUPAC Name

5-chloro-2-dodecoxybenzoic acid

InChI

InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

YYMSSJDFJQWJHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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